1-[4-(benzyloxy)phenyl]-1-oxopropan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(benzyloxy)phenyl]-1-oxopropan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a complex organic compound with a unique structure It consists of a benzyloxyphenyl group, an oxopropan-2-yl group, and a dioxo-phenyloctahydro-methanoisoindolyl benzoate group
Preparation Methods
The synthesis of 1-[4-(benzyloxy)phenyl]-1-oxopropan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate involves multiple steps. The synthetic route typically starts with the preparation of the benzyloxyphenyl group, followed by the introduction of the oxopropan-2-yl group. The final step involves the coupling of the dioxo-phenyloctahydro-methanoisoindolyl benzoate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
Scientific Research Applications
1-[4-(benzyloxy)phenyl]-1-oxopropan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[4-(benzyloxy)phenyl]-1-oxopropan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 1-[4-(benzyloxy)phenyl]-1-oxopropan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate include:
1-[4-(benzyloxy)phenyl]-2-(2-imino-1,3-thiazol-3(2H)-yl)ethanone hydrobromide: This compound has a similar benzyloxyphenyl group but differs in the presence of a thiazole ring.
3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole: This compound contains a benzyloxyphenyl group and a bipyrazole ring, showing different biological activities.
Properties
Molecular Formula |
C38H33NO6 |
---|---|
Molecular Weight |
599.7 g/mol |
IUPAC Name |
[1-oxo-1-(4-phenylmethoxyphenyl)propan-2-yl] 4-(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate |
InChI |
InChI=1S/C38H33NO6/c1-23(35(40)26-14-18-30(19-15-26)44-22-24-8-4-2-5-9-24)45-38(43)27-12-16-29(17-13-27)39-36(41)33-28-20-31(25-10-6-3-7-11-25)32(21-28)34(33)37(39)42/h2-19,23,28,31-34H,20-22H2,1H3 |
InChI Key |
KVBOARGLZGIUPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)N4C(=O)C5C6CC(C5C4=O)C(C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.